molecular formula C13H17Cl2N3 B1379586 4-(Piperazin-1-yl)isoquinoline dihydrochloride CAS No. 908292-89-7

4-(Piperazin-1-yl)isoquinoline dihydrochloride

Cat. No.: B1379586
CAS No.: 908292-89-7
M. Wt: 286.2 g/mol
InChI Key: ANNNXHAPQXOPGZ-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)isoquinoline dihydrochloride (CAS 908292-89-7) is a key chemical intermediate in medicinal chemistry and neuroscience research. This compound features an isoquinoline moiety linked to a piperazine ring, a structural motif commonly found in ligands for central nervous system targets. Scientific studies have utilized this core structure in the development of novel hybrid compounds that function as potent and preferential agonists for the dopamine D3 receptor . These D3-preferring agonists have demonstrated high in vivo activity in established Parkinson's disease animal models, showing potential neuroprotective effects and radical scavenging activity, which are critical for neuroprotective therapy research . The piperazinyl-isoquinoline scaffold is also of significant interest in oncology research. Molecular hybridization strategies, which combine quinoline/isoquinoline and piperazine pharmacophores, are a promising approach for developing new antiproliferative agents . This makes this compound a valuable building block for synthesizing compounds to be evaluated against various cancer cell lines. The compound is supplied as a dihydrochloride salt to enhance its stability and solubility. It is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-piperazin-1-ylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNNXHAPQXOPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 4-(Piperazin-1-yl)isoquinoline Dihydrochloride

a. Nucleophilic Substitution and Cyclization Approach

The most common method involves the nucleophilic substitution of halogenated isoquinoline derivatives with piperazine, followed by salt formation with hydrochloric acid. This process is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with catalysts like potassium iodide or sodium iodide to accelerate the reaction.

  • Reaction Conditions:
    • Temperature: 80–120°C
    • Solvent: DMF, ethanol, or isopropanol
    • Catalyst: Potassium iodide or sodium iodide
    • Reaction time: 18–24 hours

b. Chlorination and Cyclization of Isoquinoline Derivatives

Another route involves chlorination of isoquinoline followed by nucleophilic substitution with piperazine:

  • Chlorination using phosphorus oxychloride (POCl₃) yields 4-chloroisoquinoline.
  • Subsequent reaction with piperazine in refluxing ethanol or isopropanol produces the desired compound.

c. Salt Formation

The free base obtained from these reactions is converted into the dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium, often under controlled pH conditions (pH 2–5). The salt is then isolated via filtration and dried under vacuum.

Industrial-Scale Preparation Methods

Large-scale synthesis typically employs batch reactions with optimized parameters to maximize yield and purity:

Step Reagents & Conditions Purification Method Notes
1 Isoquinoline derivative + piperazine Reflux in ethanol or isopropanol Catalyzed with KI or NaI
2 Reaction mixture heated at 80–120°C for 18–24 hours Crystallization or filtration Ensures high purity (>95%)
3 Treatment with HCl Salt formation Produces dihydrochloride salt

Research Findings and Data

a. Reaction Optimization

Research indicates that reaction temperature and molar ratios significantly influence yield and purity. For example, heating at 100°C with a molar excess of piperazine (1.2–1.5 equivalents) yields over 75% of the target compound with minimal impurities.

b. Purification Techniques

  • Crystallization from ethanol or isopropanol is effective.
  • Recrystallization from dilute HCl solutions enhances purity.
  • Impurity removal is achieved through washing with organic solvents like dichloromethane or toluene.

c. Reaction Yields and Purity Data

Method Yield (%) Purity (%) Remarks
Nucleophilic substitution + salt formation 70–80 >95 Standard laboratory method
Chlorination + substitution 65–75 >94 Suitable for scale-up
Catalyzed reactions with KI/NaI 75–85 >96 Optimized for industrial production

Mechanistic Insights

The synthesis involves:

  • Nucleophilic attack of piperazine on the isoquinoline halide or chlorinated intermediate.
  • Cyclization or substitution to form the isoquinoline-piperazine linkage.
  • Protonation with HCl to generate the dihydrochloride salt, stabilizing the compound and enhancing solubility.

Notes on Reaction Conditions and Optimization

  • Temperature Control: Elevated temperatures (80–120°C) accelerate the reaction but require careful monitoring to prevent decomposition.
  • Solvent Choice: Polar aprotic solvents like DMF or ethanol facilitate nucleophilic substitution.
  • Catalysts: Metal halides like potassium iodide or sodium iodide significantly reduce reaction time and improve yield.
  • pH Adjustment: Precise pH control during salt formation ensures high purity, typically in the range of pH 2–5.

Summary Table of Preparation Methods

Method Key Reagents Solvent Catalyst Reaction Time Yield Purity
Nucleophilic substitution + salt formation Isoquinoline halide + piperazine DMF/Ethanol KI/NaI 18–24 hrs 70–80% >95%
Chlorination + substitution Isoquinoline + POCl₃ + piperazine Ethanol None 20–24 hrs 65–75% >94%
Industrial batch process Isoquinoline derivatives + piperazine Isopropanol Metal halides 18–20 hrs 75–85% >96%

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)isoquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities .

Biology

  • Anticancer Properties : Preliminary studies indicate that 4-(Piperazin-1-yl)isoquinoline dihydrochloride exhibits significant anticancer activity. It has been shown to inhibit certain kinases, impacting cell cycle regulation and apoptosis .
  • Antimicrobial Activity : Research suggests potential antimicrobial properties, making it a candidate for developing new antibiotics .

Medicine

  • Therapeutic Agent : The compound is being explored for its potential use in drug development, particularly as a therapeutic agent targeting various diseases. Its ability to interact with specific enzymes and proteins makes it a candidate for treating conditions like cancer and infections .

Molecular Interactions

This compound interacts with biomolecules through non-covalent interactions such as hydrogen bonding and ionic interactions. This interaction can alter the activity of enzymes, leading to significant changes in metabolic pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its potential as a drug candidate .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of kinase activity leading to reduced tumor growth in vitro .
Study 2Antimicrobial PropertiesShowed effectiveness against various bacterial strains, suggesting potential as an antibiotic .
Study 3Pharmacological EvaluationInvestigated binding affinity at dopamine receptors, indicating possible applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine-Isoquinoline Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
4-(Piperazin-1-yl)isoquinoline dihydrochloride C₁₃H₁₈Cl₂N₄ Piperazine, isoquinoline Under investigation N/A
H7 (1-(5-Isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride) C₁₄H₁₉Cl₂N₃O₂S Sulfonyl, methylpiperazine Potent protein kinase C inhibitor
PJ4 C₁₄H₁₈ClN₃ Methylpiperazine, chloro-substituent Structural analog (activity unspecified)
Compound 16 () C₂₂H₂₈Cl₂N₃ 2,3-Dimethylphenyl, tetrahydroisoquinoline 5-HT₁A antagonist (antidepressant)
Zuclopenthixol Dihydrochloride C₂₃H₂₈Cl₂N₂OS Thioxanthene, ethanol-piperazine Antipsychotic agent

Functional Differences and Pharmacological Insights

Protein Kinase C (PKC) Inhibition: H7 exhibits high affinity for PKC, with 50% inhibition (IC₅₀) at 5.8 μM, significantly stronger than HA1004 (IC₅₀ > 40 μM) . Its sulfonamide group enhances binding to the kinase’s ATP pocket.

Antidepressant Activity :

  • Compound 16 () demonstrates serotonin receptor (5-HT₁A) antagonism, achieving 27% yield in synthesis. Substitution with 2,3-dimethylphenyl enhances receptor affinity .
  • Piperazine modifications in the target compound (e.g., alkylation or halogenation) could similarly influence CNS activity.

Structural Modifications and Solubility :

  • Zuclopenthixol dihydrochloride incorporates a thioxanthene ring, improving lipid solubility for sustained CNS effects .
  • The dihydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral analogs.

Biological Activity

4-(Piperazin-1-yl)isoquinoline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline structure linked to a piperazine moiety, enhancing its solubility and biological activity. Its molecular formula is C14_{14}H17_{17}Cl2_2N2_2, and it is often used in the development of pharmaceutical agents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest at specific phases.
  • Antimicrobial Activity : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have shown significant inhibition of microbial growth, suggesting potential applications in treating infections .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. This suggests that this compound may also exhibit neuroprotective effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis, particularly those related to cancer progression.
  • Enzyme Inhibition : By inhibiting enzymes such as acetylcholinesterase, it could influence neurotransmitter levels, impacting cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The observed mechanism involved the downregulation of oncogenes and the upregulation of tumor suppressor genes .
  • Antimicrobial Assay : In a study assessing antimicrobial properties, the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against multidrug-resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
4-(Piperazin-1-yl)-1H-indole dihydrochlorideIndole instead of isoquinolinePotentially different biological activities
4-Chloro-1-(piperazin-1-yl)isoquinolineChlorine substitutionMay exhibit different pharmacological effects
6-Piperazin-1-ylisoquinolineDifferent position of piperazineVariability in reactivity and biological effects

These compounds illustrate the versatility of piperazine and isoquinoline derivatives, each presenting unique properties that may lead to diverse applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 4-(Piperazin-1-yl)isoquinoline dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between isoquinoline derivatives (e.g., halogenated isoquinoline) and piperazine under basic conditions (e.g., potassium carbonate in DMF). Subsequent reduction and salt formation with HCl yield the dihydrochloride form. Optimization can be achieved via Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Statistical analysis of reaction parameters (e.g., ANOVA) helps identify optimal conditions for yield (>75%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) for purity assessment, 1^1H/13^13C NMR for structural confirmation (e.g., piperazine NH signals at δ 2.5–3.5 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Impurity profiling should reference pharmacopeial standards for related piperazine derivatives (e.g., chlorinated by-products) .

Q. What environmental factors influence the stability of this compound during storage and experiments?

  • Methodological Answer : Stability studies should evaluate degradation under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH). Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with LC-MS analysis can identify hydrolysis or oxidation products. Store in airtight containers with desiccants at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For receptor-binding studies, control for variables like buffer composition (e.g., divalent cations affecting ligand-receptor interactions) and cell membrane integrity. Apply multivariate statistical analysis (e.g., principal component analysis) to distinguish assay-specific artifacts from true biological effects .

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel derivatization reactions?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict nucleophilic/electrophilic sites on the isoquinoline ring. Pair computational predictions with experimental validation via small-scale reactions (e.g., Suzuki coupling at predicted reactive positions) .

Q. How can impurity profiles be systematically controlled during scale-up synthesis of this compound?

  • Methodological Answer : Implement Process Analytical Technology (PAT) to monitor intermediates in real-time (e.g., in-situ FTIR for nitro-group reduction). Use preparative HPLC to isolate and characterize major by-products (e.g., N-oxide derivatives). Adjust purification protocols (e.g., recrystallization solvent polarity) based on impurity solubility data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Piperazin-1-yl)isoquinoline dihydrochloride
Reactant of Route 2
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4-(Piperazin-1-yl)isoquinoline dihydrochloride

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